

# A Comparative Guide to Glatiramer Acetate and Other Multiple Sclerosis Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **glatiramer acetate** with other prominent disease-modifying therapies (DMTs) for multiple sclerosis (MS). The information is compiled from peer-reviewed clinical trials and scientific literature to support research, discovery, and drug development efforts in the field of neuroimmunology.

### **Introduction to Glatiramer Acetate**

**Glatiramer acetate** (GA) is a synthetic polypeptide analog of myelin basic protein, one of the components of the myelin sheath. Its mechanism of action is thought to involve a modulation of the immune system, promoting a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. This immunomodulation is believed to reduce the autoimmune attack on the central nervous system that characterizes multiple sclerosis.

## Comparative Efficacy of Multiple Sclerosis Therapies

The following tables summarize key efficacy outcomes from head-to-head and placebocontrolled clinical trials involving **glatiramer acetate** and other major MS therapies.

### Table 1: Annualized Relapse Rate (ARR)



| Comparison                       | Glatiramer<br>Acetate (ARR)                                          | Comparator<br>(ARR)                                                  | Relative<br>Reduction /<br>Difference                                | Trial / Source               |
|----------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------|------------------------------|
| vs. Interferon<br>beta-1b        | 0.34                                                                 | 0.33 (250 μg) /<br>0.36 (500 μg)                                     | No significant difference                                            | BEYOND[1]                    |
| vs. Interferon<br>beta-1a (s.c.) | No significant difference in time to first relapse (primary outcome) | No significant difference in time to first relapse (primary outcome) | No significant<br>difference                                         | REGARD[2]                    |
| vs. Fingolimod<br>(0.5 mg)       | 0.258                                                                | 0.153                                                                | 40.7% relative reduction with Fingolimod (p=0.0138)                  | ASSESS[3][4]                 |
| vs. Dimethyl<br>Fumarate (BID)   | 0.29                                                                 | 0.22                                                                 | 24% relative<br>reduction with<br>Dimethyl<br>Fumarate<br>(p=0.0474) | CONFIRM (post-hoc)[5]        |
| vs. Teriflunomide<br>(14 mg)     | -                                                                    | -                                                                    | No significant difference in time to failure (primary endpoint)      | TENERE[6][7]                 |
| vs. Natalizumab                  | 0.63 (as part of IFN-β/GA group)                                     | 0.20                                                                 | 68% relative reduction with Natalizumab (p<0.0001)                   | Observational<br>Study[8][9] |
| vs. Ocrelizumab                  | 0.08 (as part of IFN/GA group)                                       | 0.01                                                                 | IPTW-weighted ARR ratio 0.15 (p<0.001) in favor of Ocrelizumab       | MSBase Registry<br>Study[10] |



| vs. Cladribine | - | - | ARR Ratio 0.49<br>(p<0.001) in<br>favor of<br>Cladribine | i-MuST<br>Database<br>Study[11][12] |
|----------------|---|---|----------------------------------------------------------|-------------------------------------|
|----------------|---|---|----------------------------------------------------------|-------------------------------------|

**Table 2: Disability Progression (Confirmed for ≥ 12** 

weeks)

| Comparison                     | Glatiramer<br>Acetate (%<br>with<br>progression) | Comparator (% with progression)      | Hazard Ratio <i>l</i><br>Risk Ratio                               | Trial / Source                      |
|--------------------------------|--------------------------------------------------|--------------------------------------|-------------------------------------------------------------------|-------------------------------------|
| vs. Interferon<br>beta-1b      | No significant difference                        | No significant difference            | -                                                                 | BEYOND[1]                           |
| vs. Fingolimod<br>(0.5 mg)     | -                                                | -                                    | -                                                                 | ASSESS[3][4]                        |
| vs. Dimethyl<br>Fumarate (BID) | -                                                | -                                    | Risk Ratio 0.59<br>(p<0.0001) in<br>favor of Dimethyl<br>Fumarate | CONFIRM (post-hoc)[5]               |
| vs. Natalizumab                | 29% (placebo<br>group in<br>AFFIRM)              | 17%                                  | 42% risk<br>reduction with<br>Natalizumab (HR<br>0.58)            | AFFIRM[13][14]                      |
| vs. Ocrelizumab                | No significant difference                        | No significant difference            | -                                                                 | MSBase Registry<br>Study[10]        |
| vs. Cladribine                 | Largely<br>nonsignificant<br>effects             | Largely<br>nonsignificant<br>effects | -                                                                 | i-MuST<br>Database<br>Study[11][12] |

## Comparative Safety Profiles

### **Table 3: Common and Serious Adverse Events**



| Therapy            | Common Adverse Events (>10% incidence)                                                                       | Serious Adverse Events of Note                                                                        |
|--------------------|--------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Glatiramer Acetate | Injection site reactions (erythema, pain, pruritus, mass, edema), vasodilation, rash, dyspnea, chest pain.   | Immediate post-injection reaction, lipoatrophy, skin necrosis.                                        |
| Interferon-beta    | Flu-like symptoms (fever, chills, myalgia), injection site reactions, headache, asthenia.                    | Depression, suicidal ideation,<br>elevated liver enzymes,<br>leukopenia.                              |
| Fingolimod         | Headache, influenza, diarrhea,<br>back pain, cough, elevated<br>liver enzymes.                               | Bradycardia, atrioventricular block, macular edema, hypertension, serious infections.                 |
| Natalizumab        | Headache, fatigue, arthralgia, urinary tract infection, nasopharyngitis, infusion-related reactions.         | Progressive Multifocal Leukoencephalopathy (PML), hepatotoxicity, hypersensitivity reactions.         |
| Ocrelizumab        | Infusion-related reactions,<br>upper respiratory tract<br>infections, nasopharyngitis.                       | Increased risk of infections, malignancies (including breast cancer).                                 |
| Dimethyl Fumarate  | Flushing, abdominal pain,<br>diarrhea, nausea.                                                               | Lymphopenia, serious infections (including PML in the setting of lymphopenia).                        |
| Teriflunomide      | Diarrhea, nausea, hair<br>thinning, elevated liver<br>enzymes.                                               | Hepatotoxicity, teratogenicity, hypertension, peripheral neuropathy.                                  |
| Alemtuzumab        | Infusion-associated reactions, infections (upper respiratory tract, urinary tract), headache, rash, pyrexia. | Autoimmune disorders (thyroid disorders, immune thrombocytopenia, nephropathies), serious infections. |



| Siponimod  | Headache, hypertension, elevated liver enzymes.                 | Bradyarrhythmia, macular edema, infections, posterior reversible encephalopathy syndrome. |
|------------|-----------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Cladribine | Lymphopenia, headache,<br>upper respiratory tract<br>infection. | Malignancies, teratogenicity, serious infections (including PML).                         |

### **Experimental Protocols of Key Clinical Trials**

This section details the methodologies of key head-to-head clinical trials comparing **glatiramer acetate** to other MS therapies.

## BEYOND (Betaseron Efficacy Yielding Outcomes of a New Dose)[1]

- Objective: To compare the efficacy and safety of two doses of interferon beta-1b (250 μg and 500 μg) with glatiramer acetate in patients with relapsing-remitting MS (RRMS).
- Study Design: A prospective, multicenter, randomized, assessor-blinded, active-controlled trial.
- Participants: Patients with RRMS, aged 18-55 years, with an Expanded Disability Status Scale (EDSS) score of 0-5.0, and at least one relapse in the previous year.
- Interventions: Patients were randomized to receive subcutaneous interferon beta-1b 250 μg every other day, interferon beta-1b 500 μg every other day, or glatiramer acetate 20 mg daily.
- Primary Endpoint: Time to first relapse.
- Key Secondary Endpoints: Annualized relapse rate (ARR), proportion of relapse-free patients, and various MRI measures.
- Statistical Analysis: The primary endpoint was analyzed using a Cox proportional hazards model. ARR was analyzed using a negative binomial regression model.



# REGARD (REbif vs Glatiramer Acetate in Relapsing MS Disease)[2]

- Objective: To compare the efficacy of subcutaneous interferon beta-1a (44 μg three times weekly) with **glatiramer acetate** (20 mg daily) in patients with RRMS.
- Study Design: A multicenter, randomized, parallel-group, open-label trial.
- Participants: Patients with RRMS, aged 18-55 years, with an EDSS of 0-5.5, and at least one relapse in the previous year.
- Interventions: Patients were randomized to receive either subcutaneous interferon beta-1a
   44 μg three times a week or glatiramer acetate 20 mg daily.
- · Primary Endpoint: Time to first relapse.
- Key Secondary Endpoints: ARR, disability progression, and MRI lesion activity.
- Statistical Analysis: The primary endpoint was analyzed using a log-rank test.

# ASSESS (A Study to Evaluate the Efficacy and Safety of Two Doses of Fingolimod Versus Glatiramer Acetate)[3] [4]

- Objective: To evaluate the superiority of two doses of fingolimod (0.5 mg and 0.25 mg daily)
   over glatiramer acetate (20 mg daily) in patients with RRMS.
- Study Design: A phase 3b, multicenter, randomized, rater- and dose-blinded, activecontrolled study.
- Participants: Patients with RRMS, aged 18-65 years, with an EDSS of 0-6.0, and at least one relapse in the previous year or two relapses in the previous two years.
- Interventions: Patients were randomized to receive oral fingolimod 0.5 mg daily, oral fingolimod 0.25 mg daily, or subcutaneous **glatiramer acetate** 20 mg daily.
- Primary Endpoint: Annualized relapse rate.



- Key Secondary Endpoints: MRI outcomes, time to first relapse, and safety.
- Statistical Analysis: The primary endpoint was analyzed using a negative binomial regression model.

# CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis)[5]

- Objective: To evaluate the efficacy and safety of two doses of dimethyl fumarate (240 mg twice or three times daily) compared with placebo and glatiramer acetate in patients with RRMS.
- Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled study with an active reference comparator (glatiramer acetate).
- Participants: Patients with RRMS, aged 18-55 years, with an EDSS of 0-5.0, and at least one relapse in the year before randomization.
- Interventions: Patients were randomized to receive dimethyl fumarate 240 mg twice daily, dimethyl fumarate 240 mg three times daily, placebo, or open-label glatiramer acetate 20 mg daily.
- Primary Endpoint: Annualized relapse rate at 2 years.
- Key Secondary Endpoints: Proportion of patients who relapsed, time to disability progression, and MRI lesion activity.
- Statistical Analysis: The primary endpoint was analyzed using a negative binomial regression model.

### **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the proposed signaling pathways for **glatiramer acetate** and a selection of comparator therapies.





Click to download full resolution via product page

Caption: Glatiramer Acetate Signaling Pathway.





Click to download full resolution via product page

Caption: Fingolimod Signaling Pathway.



Click to download full resolution via product page

Caption: Dimethyl Fumarate Signaling Pathway.

### Conclusion

The landscape of multiple sclerosis therapies is continually evolving, with a range of treatments offering different mechanisms of action, efficacy profiles, and safety considerations. **Glatiramer acetate** remains a relevant therapy, particularly for patients seeking a long-term safety profile. However, newer agents, including oral and monoclonal antibody therapies, have demonstrated superior efficacy in reducing relapse rates and, in some cases, slowing disability progression. The choice of therapy requires a careful consideration of disease activity, patient preference, and the benefit-risk profile of each agent. This guide is intended to serve as a resource for



researchers and drug development professionals to facilitate informed decision-making and to spur further innovation in the treatment of multiple sclerosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Role of oral teriflunomide in the management of multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]
- 3. What is the mechanism of action of Ocrelizumab? [synapse.patsnap.com]
- 4. The Evolving Mechanisms of Action of Glatiramer Acetate PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Alemtuzumab? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ocrelizumab for the Treatment of Multiple Sclerosis: Safety, Efficacy, and Pharmacology -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of first-line natalizumab vs IFN-β or glatiramer acetate in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. IFN-y and TGF-β, Crucial Players in Immune Responses: A Tribute to Howard Young -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 14. Natalizumab for the treatment of relapsing multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Guide to Glatiramer Acetate and Other Multiple Sclerosis Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549189#comparing-glatiramer-acetate-with-other-multiple-sclerosis-therapies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com